Acide oseltamivir-d3

Vue d'ensemble

Description

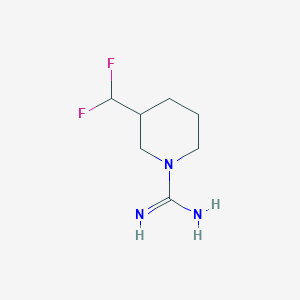

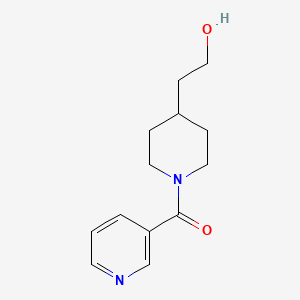

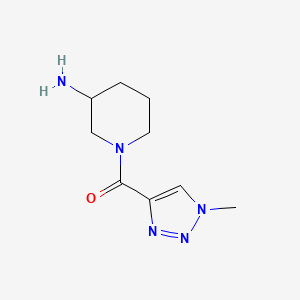

Oseltamivir-d3 Acid is a deuterium-labeled version of Oseltamivir . Oseltamivir is an influenza virus neuraminidase inhibitor (NAI) that inhibits influenza A/H3N2, A/H1N2, A/H1N1, and B viruses .

Synthesis Analysis

The synthesis of Oseltamivir involves reactions such as acetalization and ester formation, which are catalyzed by either acids or bases . Biocatalytic methods have been applied to the production of Oseltamivir, including the enzymatic asymmetric synthesis of amino acid components and the fermentative production of structurally complex intermediates .Molecular Structure Analysis

The molecular weight of Oseltamivir-d3 Acid is 287.37, and its molecular formula is C14H21D3N2O4 . The structural geometries of Oseltamivir and its complexes were obtained using density functional theory computations .Chemical Reactions Analysis

Oseltamivir acts as an antiviral drug by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity .Physical and Chemical Properties Analysis

Oseltamivir-d3 Acid appears as white to off-white solid . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthèse de l'oseltamivir

L'acide oseltamivir-d3 joue un rôle crucial dans la synthèse de l'oseltamivir . Les premières étapes de la synthèse de l'oseltamivir à partir de l'acide quinique impliquent l'acétalisation et la formation d'ester. Ces réactions sont catalysées par des acides ou des bases, ce qui peut être réalisé par des catalyseurs hétérogènes . Les solides sulfoniques sont des catalyseurs acides efficaces pour les réactions d'acétalisation et d'estérification .

Traitement anti-influenza

L'this compound est un composant clé de l'un des inhibiteurs de la neuraminidase (NA) les plus réussis dans la thérapie anti-influenza actuelle . La cavité 150 de la NA a été identifiée comme une poche de liaison supplémentaire, et de nouveaux inhibiteurs de la NA ont été conçus pour occuper la cavité 150 sur la base des informations structurelles de l'oseltamivir carboxylate (OC) en complexe avec la NA .

Conception de nouveaux inhibiteurs de la neuraminidase

L'this compound est utilisé dans la conception de nouveaux inhibiteurs de la neuraminidase . Une série de dérivés C-5-NH2-acyl de l'OC contenant la fraction pyrazole a été synthétisée . Plusieurs dérivés ont présenté une activité inhibitrice substantielle contre la NA .

Études in silico

L'this compound est utilisé dans des études in silico . L'évaluation in silico de l'ADME a indiqué que les dérivés étaient de type médicament avec des taux d'absorption orale plus élevés et une meilleure perméabilité cellulaire que l'OC . De plus, des études de docking moléculaire ont révélé que les dérivés interagissaient avec le site actif de l'enzyme NA et la cavité 150 comme prévu .

Études de complexation

L'this compound est utilisé dans des études de complexation . Les géométries structurelles de la cucurbit[n]uril CB[n] avec n = 6–9 et leurs complexes avec le médicament oseltamivir (OST) ont été obtenues à l'aide de calculs de la théorie de la fonctionnelle de la densité .

Analyse structurale

L'this compound est utilisé dans l'analyse structurale . Les points stationnaires des complexes les plus stables ont été confirmés à l'aide de calculs de fréquence vibratoire .

Mécanisme D'action

Target of Action

Oseltamivir-d3 Acid primarily targets the neuraminidase enzymes found on the surface of the influenza virus . These enzymes play a crucial role in the life cycle of the virus, particularly in the release of new virus particles from host cells .

Mode of Action

Oseltamivir-d3 Acid, being a potent and selective inhibitor of influenza virus neuraminidase enzymes, exerts its antiviral activity by inhibiting these enzymes . This inhibition prevents the budding of the virus from the host cell, thereby limiting viral replication and infectivity .

Biochemical Pathways

The binding mechanisms between neuraminidase and Oseltamivir-d3 Acid have been studied extensively. Large-scale molecular dynamics simulations have revealed multiple binding pathways, including the transfer of Oseltamivir-d3 Acid from the secondary sialic acid binding site to the catalytic site . These pathways are crucial for the drug’s effectiveness and provide potential avenues for the development of new antiviral drugs .

Pharmacokinetics

Oseltamivir-d3 Acid is the active metabolite of Oseltamivir phosphate. It has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of Oseltamivir and Oseltamivir-d3 Acid are dose-proportional after repeated doses of up to 500 mg twice daily . This predictable profile makes Oseltamivir suitable for use in diverse patient populations .

Result of Action

The inhibition of neuraminidase by Oseltamivir-d3 Acid results in a reduction in viral replication, which in turn can limit the viral load and course of infection in the host . This can decrease the severity and duration of influenza symptoms .

Action Environment

The clinical benefit of Oseltamivir-d3 Acid is greatest when administered within 48 hours of the onset of influenza symptoms . Effectiveness decreases significantly after that point in time, and there is generally no benefit in use beyond 48 hours for healthy, low-risk individuals . Antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Oseltamivir-d3 Acid plays a crucial role in biochemical reactions by inhibiting the activity of the influenza virus neuraminidase enzyme. This enzyme is essential for the release of new virus particles from infected host cells. By inhibiting neuraminidase, Oseltamivir-d3 Acid prevents the spread of the virus within the host. The compound interacts specifically with the active site of the neuraminidase enzyme, forming stable complexes that block its activity .

Cellular Effects

Oseltamivir-d3 Acid has significant effects on various types of cells and cellular processes. In infected cells, it inhibits the release of new virus particles, thereby reducing viral replication and spread. This inhibition impacts cell signaling pathways related to viral infection and immune response. Additionally, Oseltamivir-d3 Acid can influence gene expression by preventing the virus from hijacking the host cell’s machinery for its replication .

Molecular Mechanism

The molecular mechanism of Oseltamivir-d3 Acid involves its binding to the active site of the neuraminidase enzyme. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. By occupying the active site, Oseltamivir-d3 Acid prevents the cleavage of sialic acid residues on the host cell surface, thereby inhibiting the release of new virus particles. This mechanism effectively halts the viral replication cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oseltamivir-d3 Acid have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation or the development of resistance in viral populations. Long-term studies have shown that while Oseltamivir-d3 Acid remains effective in inhibiting neuraminidase, its impact on cellular function may diminish over extended periods of use .

Dosage Effects in Animal Models

The effects of Oseltamivir-d3 Acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load and alleviates symptoms of influenza. At higher doses, toxic effects such as gastrointestinal disturbances and neuropsychiatric symptoms have been observed. These adverse effects highlight the importance of careful dosage management in clinical applications .

Metabolic Pathways

Oseltamivir-d3 Acid is primarily metabolized in the liver, where it is converted from its prodrug form, Oseltamivir Phosphate, by hepatic carboxylesterase 1. The active metabolite, Oseltamivir-d3 Acid, is then excreted by the kidneys. This metabolic pathway ensures that the compound is rapidly activated and cleared from the body, minimizing potential side effects .

Transport and Distribution

Within cells and tissues, Oseltamivir-d3 Acid is transported and distributed primarily through passive diffusion and active transport mechanisms. The compound interacts with transporters such as P-glycoprotein, which facilitates its movement across cellular membranes. This distribution pattern ensures that Oseltamivir-d3 Acid reaches its target sites of action, such as the respiratory tract, where influenza viruses replicate .

Subcellular Localization

Oseltamivir-d3 Acid is localized primarily in the cytoplasm of infected cells, where it exerts its inhibitory effects on the neuraminidase enzyme. The compound’s localization is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing Oseltamivir-d3 Acid to specific subcellular compartments .

Propriétés

IUPAC Name |

5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPYTRHICXVCS-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1C(CC(=CC1OC(CC)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.